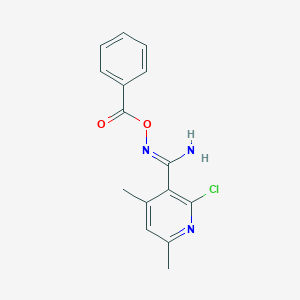
N-(3-chlorobenzyl)-1-methyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzyl)-1-methyl-4-piperidinamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1960s and has gained popularity in recent years as a research chemical due to its potential therapeutic applications.
Mecanismo De Acción
DCK acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It blocks the binding of glutamate to the NMDA receptor, leading to a decrease in excitatory neurotransmission. This results in a dissociative state characterized by feelings of detachment from reality, altered perception of time and space, and loss of motor coordination.
Biochemical and Physiological Effects:
DCK has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It also has a dose-dependent effect on heart rate and blood pressure, with higher doses causing an increase in both parameters. DCK has a relatively long duration of action, with effects lasting up to 6 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCK has several advantages for use in lab experiments, including its high potency, long duration of action, and ability to induce a dissociative state. However, its use is limited by its potential for abuse and lack of availability for research purposes. It is also important to note that the effects of DCK on humans are not well understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
Future research on DCK should focus on its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Studies on the safety and efficacy of DCK in human clinical trials are also needed. Additionally, further investigation into the mechanism of action and biochemical and physiological effects of DCK may provide insights into its therapeutic potential and limitations.
In conclusion, DCK is a dissociative anesthetic drug that has gained popularity in recent years as a research chemical due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While DCK shows promise as a potential therapeutic agent, further research is needed to determine its safety and efficacy.
Métodos De Síntesis
The synthesis of DCK involves the reaction of 3-chlorobenzyl chloride with methylamine and piperidine. The resulting product is then purified through crystallization or recrystallization. The purity of DCK can be determined through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Aplicaciones Científicas De Investigación
DCK has shown potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have antidepressant and anxiolytic effects in animal models, and its use in human clinical trials is currently being explored. DCK has also been studied for its potential use as an analgesic and anesthetic agent.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16-7-5-13(6-8-16)15-10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVIFRCZRIRWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)





![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)

![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)


![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)